

In Vitro Metabolism of Enflicoxib: A Technical Guide Using Liver Microsomes

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Compound of Interest		
Compound Name:	Enflicoxib	
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This technical guide provides an in-depth overview of the in vitro metabolism of **Enflicoxib**, a non-steroidal anti-inflammatory drug (NSAID) of the coxib family, with a focus on studies utilizing liver microsomes. **Enflicoxib**'s long-lasting pharmacological activity is primarily attributed to its active metabolite, E-6132.[1] Understanding its metabolic profile is crucial for preclinical and clinical drug development.

Introduction to Enflicoxib Metabolism

Enflicoxib undergoes extensive phase I metabolism primarily mediated by the cytochrome P-450 (CYP) enzyme system in the liver.[1][2][3] In vitro studies using liver microsomes from humans, dogs, and rats have shown that the phase I metabolism of **enflicoxib** is qualitatively similar across these species.[1][4] The primary metabolic pathways involve oxidation, leading to the formation of three main phase I metabolites: M8, E-6132, and M7.[1][5][6][7]

Following phase I metabolism, **Enflicoxib** and its metabolites can undergo phase II conjugation reactions, such as glucuronidation.[2][3]

Metabolic Pathways of Enflicoxib

The biotransformation of **Enflicoxib** is initiated by CYP-mediated oxidation. The two primary metabolites formed are M8 (a hydroxy-pyrazoline metabolite) and E-6132 (a pyrazol metabolite).[1] M8 is considered inactive, while E-6132 is the active metabolite responsible for



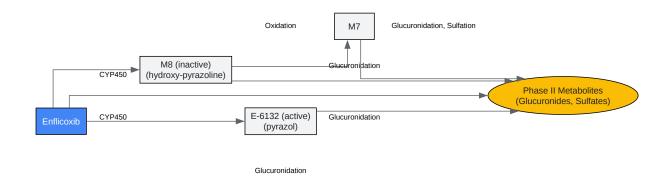




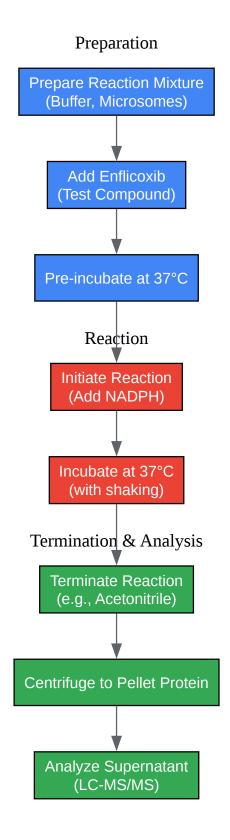
the sustained therapeutic effect of **Enflicoxib**.[1][3] Metabolite M7 is a secondary metabolite formed from the oxidation of M8.[1][7]

The slow formation and subsequent slow glucuronidation of the active metabolite E-6132, particularly in dogs, are key factors contributing to its long half-life and the prolonged efficacy of **Enflicoxib**.[1][4]









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